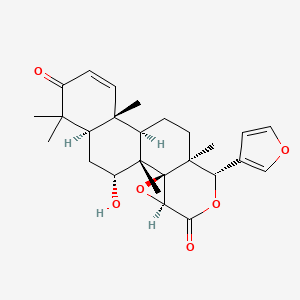

2,3-Dihydroxypropyl (E)-2,3,4,5-tetrakis(2,3-dihydroxypropyl)-20,21-dihydroxyhenicos-9-enoate

Overview

Description

2,3-Dihydroxypropyl icosanoate is a 1-monoglyceride resulting from the formal condensation of the carboxy group of icosanoic acid with one of the primary hydroxy groups of glycerol . It is functionally related to an icosanoic acid .

Synthesis Analysis

A highly efficient synthesis of enantiomerically pure (S) and ®-isomers of N-(2,3-dihydroxypropyl)arylamides has been developed with good overall yields in a two-step process . The key step involves the ring opening of the chiral epoxide with a nitrogen heterocyclic carbene (NHC) and further rearrangement to chiral N-(2,3-dihydroxypropyl)arylamides in high yields and enantioselectivity .Molecular Structure Analysis

The molecular structure of a similar compound, 2,3-Dihydroxypropyl icosanoate, includes a molecular formula of C23H46O4 .Chemical Reactions Analysis

The inhibiting activity of 3 sets of organic compounds ([2-[(2,3-dihydroxypropyl)-sulfanyl]-N-octylacetamide (DSO), 2-[(2,3-dihydroxypropyl)sulfanyl]-N-decylacetamide (DSD) and 2-[(2,3-dihydroxypropyl)sulfanyl]-N-dodecylacetamide (DSDD)) were studied .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2,3-Dihydroxypropyl icosanoate, include a molecular weight of 386.6 g/mol .Scientific Research Applications

- Field: Physical Chemistry

- Application: The compound is used in the analysis of thermophysical property data .

- Method: The compound’s properties such as boiling temperature, critical temperature, critical pressure, density, heat capacity, and enthalpy of formation are evaluated .

- Results: The data obtained from these evaluations are used in various scientific and industrial applications .

- Field: Material Science

- Application: 2,3-dihydroxypropyl-sulfanyl derivatives are studied for their corrosion inhibition properties on carbon steel in acidic media .

- Method: Quantum chemical calculations are used to study the anti-corrosion properties of the compounds. The highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), and chemical reactivity indices are obtained .

- Results: The study found that ELUMO was the predominant parameter in the corrosion inhibition property of the studied compounds .

- Field: Biochemistry

- Application: Branched polyethylenimine (bPEI, 25 kDa) has been widely used as an efficient delivery vector for nucleic acids in vitro .

- Method: The compound is reacted with varying amounts of glycidol (2,3-epoxy-1-propanol) to obtain a small series .

- Results: This reaction is used to control the toxicity of bPEI, which has limited its in vivo applications .

Thermophysical Property Data Analysis

Corrosion Inhibition

Nucleic Acid Delivery

- Field: Physical Chemistry

- Application: The compound is used in the analysis of thermophysical property data .

- Method: The compound’s properties such as boiling temperature, critical temperature, critical pressure, density, heat capacity, and enthalpy of formation are evaluated .

- Results: The data obtained from these evaluations are used in various scientific and industrial applications .

- Field: Material Science

- Application: 2,3-dihydroxypropyl-sulfanyl derivatives are studied for their corrosion inhibition properties on carbon steel in acidic media .

- Method: Quantum chemical calculations are used to study the anti-corrosion properties of the compounds. The highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), and chemical reactivity indices are obtained .

- Results: The study found that ELUMO was the predominant parameter in the corrosion inhibition property of the studied compounds .

- Field: Biochemistry

- Application: Branched polyethylenimine (bPEI, 25 kDa) has been widely used as an efficient delivery vector for nucleic acids in vitro .

- Method: The compound is reacted with varying amounts of glycidol (2,3-epoxy-1-propanol) to obtain a small series .

- Results: This reaction is used to control the toxicity of bPEI, which has limited its in vivo applications .

Thermophysical Property Data Analysis

Corrosion Inhibition

Nucleic Acid Delivery

Safety And Hazards

Future Directions

properties

IUPAC Name |

2,3-dihydroxypropyl (E)-2,3,4,5-tetrakis(2,3-dihydroxypropyl)-20,21-dihydroxyhenicos-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70O14/c37-19-27(43)14-12-10-8-6-4-2-1-3-5-7-9-11-13-26(15-28(44)20-38)33(16-29(45)21-39)34(17-30(46)22-40)35(18-31(47)23-41)36(49)50-25-32(48)24-42/h5,7,26-35,37-48H,1-4,6,8-25H2/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIRMBHOCCUQAG-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC=CCCCC(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(=O)OCC(CO)O)CCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCC/C=C/CCCC(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(=O)OCC(CO)O)CCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 5463919 | |

CAS RN |

9007-48-1 | |

| Record name | 1,2,3-Propanetriol, homopolymer, (9Z)-9-octadecenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetriol, homopolymer, (9Z)-9-octadecenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

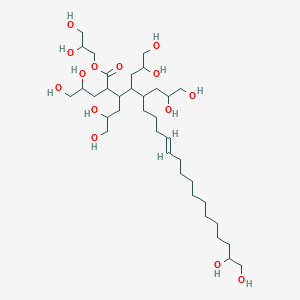

![(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669927.png)